molecular formula C12H17NO2 B1618696 ethyl 2-cyano-2-cycloheptylidenacetate CAS No. 7402-61-1

ethyl 2-cyano-2-cycloheptylidenacetate

Cat. No.: B1618696
CAS No.: 7402-61-1
M. Wt: 207.27 g/mol
InChI Key: XMMYBDCCASIJST-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cycloheptylidenacetate is a cyano-substituted ester characterized by a seven-membered cycloheptyliden ring fused with a cyanoacetate moiety. The compound’s structure combines a strained cycloaliphatic system with a highly polar cyano group, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions or as a precursor for heterocyclic compounds .

Properties

CAS No.

7402-61-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-cyano-2-cycloheptylideneacetate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3

InChI Key

XMMYBDCCASIJST-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C1CCCCCC1)C#N

Canonical SMILES

CCOC(=O)C(=C1CCCCCC1)C#N

Other CAS No.

7402-61-1

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Two main synthetic routes for ethyl 2-cyano-2-cycloheptylidenacetate have been reported, both involving the Knoevenagel condensation between ethyl cyanoacetate and cycloheptanone under acidic or ammonium acetate catalysis.

Knoevenagel Condensation Method

  • Reactants: Ethyl cyanoacetate and cycloheptanone
  • Catalysts: Ammonium acetate and acetic acid
  • Solvent: Benzene or similar aprotic solvents
  • Conditions: Heating under reflux for approximately 8 hours
  • Yield: Approximately 85%

This method involves mixing ethyl cyanoacetate with cycloheptanone in the presence of ammonium acetate and acetic acid, followed by heating to promote the condensation reaction. The product is then isolated by standard workup procedures such as extraction and purification.

Detailed Reaction Mechanism

The preparation proceeds via a base-catalyzed Knoevenagel condensation mechanism:

  • Activation of Ethyl Cyanoacetate: The active methylene group adjacent to the cyano and ester groups is deprotonated by the catalyst (ammonium acetate), forming a stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of cycloheptanone, forming a β-hydroxy intermediate.

  • Dehydration: Subsequent elimination of water leads to the formation of the α,β-unsaturated cyano ester, this compound.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Temperature Reflux (~80-100°C) Ensures completion of condensation
Time 8 hours Sufficient for high yield
Catalyst Ammonium acetate, acetic acid Promotes enolate formation
Solvent Benzene or similar aprotic solvent Facilitates removal of water
Yield ~85% High efficiency reported

Purification and Characterization

  • Purification: The crude product is typically purified by recrystallization or column chromatography.
  • Characterization: Confirmed by NMR, IR, and mass spectrometry to verify the structure and purity.
  • Yield: Consistently high yields (~85%) indicate the robustness of the Knoevenagel condensation method.

Summary Table of Preparation Methods

Method Reactants Catalyst(s) Solvent Conditions Yield (%) Reference
Knoevenagel Condensation Ethyl cyanoacetate + cycloheptanone Ammonium acetate, acetic acid Benzene Reflux, 8 h ~85

Research Findings and Notes

  • The Knoevenagel condensation is the most efficient and commonly used method for the synthesis of this compound.
  • The reaction conditions are mild and the reagents readily available, making the process suitable for scale-up.
  • The use of ammonium acetate as a catalyst is advantageous due to its mildness and ability to promote the reaction without harsh conditions.
  • The reaction proceeds with high selectivity and minimal side products, simplifying purification steps.
  • No significant racemization or side reactions have been reported under the standard conditions for this synthesis.
  • Alternative methods involving coupling reagents like modified Yamaguchi reagents are more relevant for peptide and amide bond formation rather than this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-cycloheptylidenacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-cycloheptylidenacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cycloheptylidenacetate involves its reactivity at the cyano and ester groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Cyano-2-Cyclohexylacetate (CAS 3213-50-1)

  • Structural Differences : Replaces the cycloheptyliden ring with a six-membered cyclohexyl group.
  • Impact on Properties: Reduced ring strain and lower molecular weight (cyclohexyl: C₆H₁₁ vs. cycloheptyliden: C₇H₁₀). This may enhance stability and solubility in non-polar solvents compared to the target compound .

Ethyl 2-Acetylheptanoate (CAS 24317-94-0)

  • Structural Differences: Substitutes the cyano group and cycloheptyliden ring with an acetyl group and a linear heptanoate chain.
  • Impact on Properties: Reactivity: The acetyl group is less electron-withdrawing than the cyano group, reducing electrophilicity at the α-carbon.

Aromatic Analogs (e.g., Ethyl 2-(2-Cyanophenyl)acetate, CAS 67237-76-7)

  • Structural Differences : Replaces the cycloaliphatic ring with an aromatic substituent.
  • Electronic Effects: The electron-withdrawing cyano group on the phenyl ring may stabilize conjugated systems differently than aliphatic analogs .
  • Applications : Used in drug discovery for bioactive molecule synthesis, a role the target compound might share.

Methyl 2-Hydroxyacetate (CAS 96-35-5)

  • Structural Differences: Simpler ester with a hydroxyl group instead of cyano and cycloaliphatic substituents.
  • Impact on Properties: Hydrogen Bonding: The hydroxyl group increases water solubility and acidity (pKa ~3–4) compared to the non-ionizable cyano group. Reactivity: Susceptible to ester hydrolysis under acidic/basic conditions, unlike the more stable cyanoesters .
  • Applications : Common solvent or intermediate in cosmetics, diverging from the target compound’s niche synthetic uses.

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Functional Groups Reactivity Profile Safety Profile Applications
Ethyl 2-cyano-2-cycloheptylidenacetate* C₁₂H₁₅NO₂ Not provided Cyano, cycloheptyliden High (electrophilic α-carbon) Likely hazardous (cyano) Organic synthesis, pharmaceuticals
Ethyl 2-cyano-2-cyclohexylacetate C₁₁H₁₅NO₂ 3213-50-1 Cyano, cyclohexyl Moderate Data unavailable Peptide coupling, chiral auxiliaries
Ethyl 2-acetylheptanoate C₁₁H₂₀O₃ 24317-94-0 Acetyl, linear chain Low Non-hazardous R&D, flavor/fragrance
Ethyl 2-(2-cyanophenyl)acetate C₁₁H₁₁NO₂ 67237-76-7 Cyano, aromatic High (conjugation stability) Data unavailable Drug discovery
Methyl 2-hydroxyacetate C₃H₆O₃ 96-35-5 Hydroxyl Moderate (hydrolysis-prone) Requires ventilation Cosmetics, solvents

*Hypothetical data inferred from structural analogs.

Key Research Findings

  • Cyano Group Reactivity: Cyanoesters like ethyl 2-cyano-2-cyclohexylacetate undergo nucleophilic addition at the α-carbon, a trait likely shared by the target compound .
  • Safety Considerations: Cyano-containing compounds may require precautions (e.g., ventilation, PPE) absent in acetyl or hydroxyl-substituted esters .

Q & A

Basic: What are the primary synthetic routes for ethyl 2-cyano-2-cycloheptylidenacetate, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via Knoevenagel condensation between cycloheptanone and ethyl cyanoacetate. Key parameters include:

  • Catalyst choice : Use of piperidine or ammonium acetate in polar aprotic solvents (e.g., ethanol or DMF) to enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 80–100°C under reflux to maximize yield while minimizing side products like dimerization.
  • Workup : Acidic quenching followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization : A factorial design approach can systematically vary catalyst concentration, solvent polarity, and temperature to identify optimal conditions. Statistical tools (e.g., ANOVA) help resolve conflicting data from competing reaction pathways .

Basic: How is this compound characterized structurally, and what techniques are critical for validation?

Answer:
Structural characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the cycloheptylidene moiety (δ ~5.5–6.5 ppm for α,β-unsaturated ester protons) and cyano group (δ ~110–120 ppm in 13C^{13}C) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C11_{11}H15_{15}NO2_2) with accurate mass matching.
  • X-ray crystallography : Single-crystal diffraction resolves stereochemistry and confirms the cycloheptylidene geometry. SHELXL refinement (with Hirshfeld surface analysis) ensures precision .

Advanced: How can computational methods enhance the design of derivatives based on this compound?

Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reactivity and regioselectivity for derivative synthesis:

  • Reaction path modeling : Simulate transition states for cycloaddition or nucleophilic attack to prioritize synthetic targets .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) to guide functionalization. For example, adding electron-withdrawing groups may enhance binding to catalytic serine in esterases .
  • High-throughput screening : Combine computational libraries (e.g., PubChem data) with robotic synthesis to rapidly test predicted derivatives .

Advanced: How do crystallographic data resolve contradictions in reported bioactivities of this compound?

Answer:
Conflicting bioactivity reports (e.g., antimicrobial vs. inactive results) often arise from structural polymorphism or impurities. Strategies include:

  • Single-crystal analysis : SHELXD/SHELXE resolve absolute configuration and confirm sample purity. For example, Z/E isomerism in the cycloheptylidene group can drastically alter biological activity .
  • Batch consistency checks : Compare XRD patterns and HPLC profiles across batches to rule out contaminants.
  • Enzymatic assays : Use kinetic studies (e.g., Michaelis-Menten plots) to correlate specific stereoisomers with activity. For instance, the Z-isomer may inhibit esterases more effectively due to better active-site fit .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
The compound serves as a precursor for:

  • Heterocyclic synthesis : React with hydrazines or hydroxylamine to form pyrazole or isoxazole derivatives, which are scaffolds for kinase inhibitors .
  • Prodrug development : Ester hydrolysis (via liver esterases) releases cyanoacetic acid derivatives with potential anti-inflammatory or antiviral activity .
  • Enzyme studies : Acts as a substrate for esterases in mechanistic studies, with progress monitored via UV-Vis (λ ~270 nm for nitrile hydrolysis) .

Advanced: How can reaction engineering improve the scalability of this compound synthesis?

Answer:
Process intensification strategies include:

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .
  • Membrane separation : Nanofiltration removes unreacted cycloheptanone efficiently, reducing purification steps .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported piperidine) enable recycling and reduce waste .

Basic: How does this compound compare to analogous cyclohexylidene derivatives?

Answer:
The cycloheptylidene ring introduces distinct properties:

  • Steric effects : Larger ring size increases steric hindrance, slowing enzymatic hydrolysis compared to cyclohexylidene analogs .
  • Conformational flexibility : The seven-membered ring adopts boat and chair conformations, affecting binding to rigid enzyme active sites .
  • Electronic effects : Extended conjugation in the α,β-unsaturated ester enhances electrophilicity, favoring nucleophilic attacks in Michael additions .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:
Yield optimization involves:

  • In situ protection : Temporarily protect the cyano group (e.g., as a silyl ether) during harsh reactions to prevent degradation .
  • Parallel experimentation : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, stoichiometry) across steps .
  • Real-time monitoring : In-line IR spectroscopy tracks intermediate formation, enabling rapid adjustments .

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